

chemical formula C23H33ClN2 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride</i>
Cat. No.:	B143247

[Get Quote](#)

Technical Dossier: C23H33ClN2

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of the Chemical Compound with Molecular Formula C23H33ClN2

Executive Summary

This document provides a technical overview of the chemical entity corresponding to the molecular formula C23H33ClN2. Our extensive search has identified a single compound associated with this formula, registered under the CAS Number 23892-37-7. The identified chemical name is N,N-Dibutyl-N'-(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine.

Despite a thorough investigation of scientific literature and chemical databases, it is crucial to note that there is a significant lack of publicly available information regarding this specific compound. No peer-reviewed articles, patents, or detailed experimental data on its physicochemical properties, synthesis, or biological activity could be retrieved. This suggests that N,N-Dibutyl-N'-(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is a novel or not widely studied chemical entity.

This guide, therefore, serves to consolidate the limited available identifying information and to provide a foundational framework for potential future research and development activities.

Compound Identification

Parameter	Value
Molecular Formula	C23H33CIN2
IUPAC Name	N,N-Dibutyl-N'-(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine
CAS Number	23892-37-7
Molecular Weight	388.98 g/mol
Chemical Structure	(Structure not available in public databases)

Physicochemical Properties

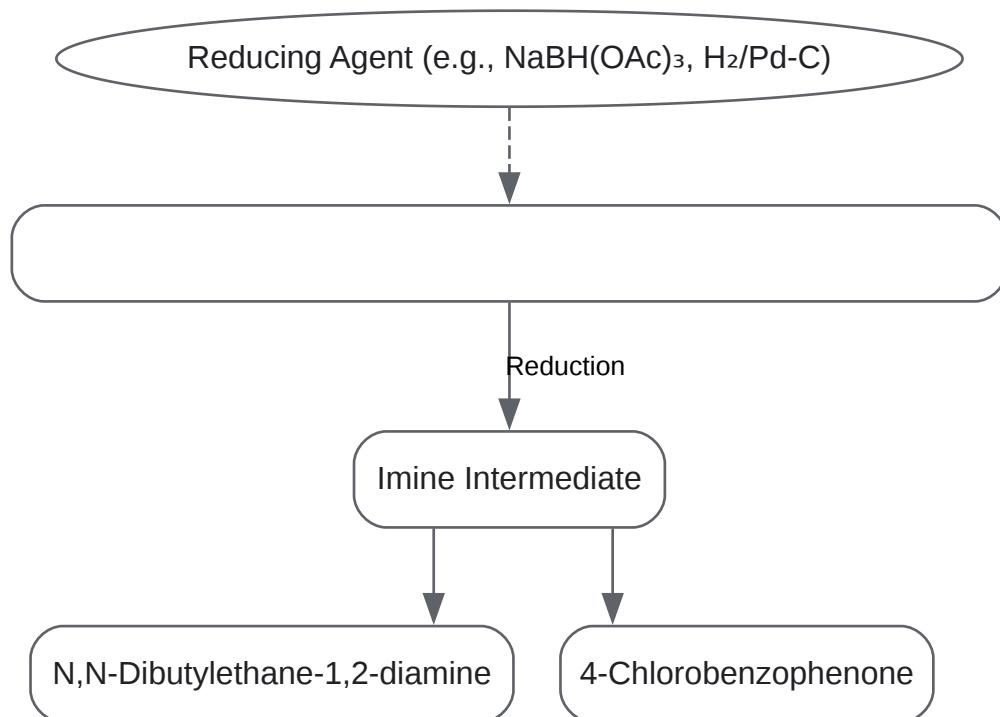
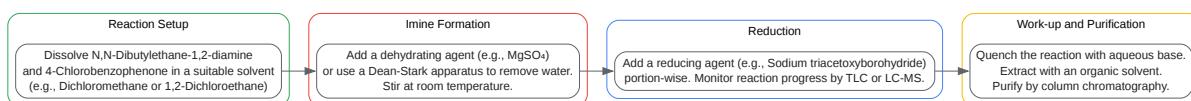

A comprehensive table of quantitative physicochemical properties cannot be provided due to the absence of experimental data in the public domain. For novel compounds, these properties are typically determined through a series of standardized experimental protocols.

Table 1: Anticipated Physicochemical Properties for Investigation

Property	Experimental Protocol (General Approach)
Melting Point	Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus
Boiling Point	Ebulliometry or distillation under reduced pressure
Solubility	Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO) at controlled temperature and pH
pKa	Potentiometric titration or UV-spectrophotometry
LogP/LogD	Shake-flask method (octanol-water partition) or HPLC-based methods
Crystal Structure	Single-crystal X-ray diffraction
Spectroscopic Data	¹ H NMR, ¹³ C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy


Proposed Synthesis Route

While a specific, validated synthesis protocol for N,N-Dibutyl-N'-(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is not documented, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis suggests a reductive amination pathway.

[Click to download full resolution via product page](#)

Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.

Experimental Workflow: Hypothetical Reductive Amination

[Click to download full resolution via product page](#)

Caption: A hypothetical experimental workflow for the synthesis of C₂₃H₃₃CIN₂.

Potential Pharmacological Significance and Signaling Pathways

The structural motifs present in N,N-Dibutyl-N'-[¹⁴(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, specifically the diphenylmethyl and diamine moieties, are found in various biologically active compounds. This suggests that the target compound could potentially interact with a range of biological targets.

Hypothesized Biological Targets and Signaling Pathways:

- **Histamine Receptors:** The ethylenediamine scaffold is a common feature in many first-generation antihistamines. The compound could potentially act as an antagonist at H1 receptors, leading to the modulation of downstream signaling pathways involving Gq/11 proteins, phospholipase C (PLC), and the subsequent release of intracellular calcium.
- **Dopamine or Serotonin Transporters/Receptors:** The diphenylmethyl group is present in compounds that interact with monoamine transporters and receptors. Potential activity at these sites could influence signaling cascades involving G-protein coupled receptors (GPCRs) and the regulation of cyclic AMP (cAMP) levels.
- **Ion Channels:** The lipophilic nature of the compound suggests a possibility of interaction with various ion channels, potentially modulating neuronal excitability.

Illustrative GPCR Signaling Pathway (Hypothetical)

[Click to download full resolution via product page](#)

Caption: A hypothetical Gq-coupled GPCR signaling pathway potentially modulated by C23H33CIN2.

Conclusion and Future Directions

The chemical compound with the molecular formula C23H33CIN2, identified as N,N-Dibutyl-N'[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, represents an underexplored area of chemical space. The lack of existing data presents a significant opportunity for novel research.

Recommended future work should focus on:

- **De novo Synthesis and Structural Confirmation:** The primary step is to synthesize the compound, likely via the proposed reductive amination route, and to unequivocally confirm its structure using modern analytical techniques.
- **Physicochemical Characterization:** A full profiling of its physical and chemical properties is essential for any further development.
- **In Vitro Screening:** A broad-panel in vitro screening against a diverse range of biological targets (e.g., GPCRs, ion channels, transporters, enzymes) would be the most efficient way to identify its primary pharmacological activity.
- **Mechanism of Action Studies:** Upon identification of a primary target, detailed mechanism of action studies should be conducted to elucidate the specific signaling pathways involved.

This document provides a starting point for researchers and drug development professionals interested in exploring the potential of this novel chemical entity. The path forward requires a dedicated and systematic investigation to unlock its properties and potential applications.

- To cite this document: BenchChem. [chemical formula C23H33CIN2 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b143247#chemical-formula-c23h33cln2-properties\]](https://www.benchchem.com/product/b143247#chemical-formula-c23h33cln2-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com